N-Isopropylmethoxamine

Description

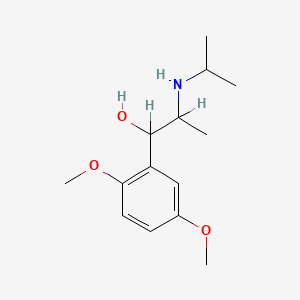

N-Isopropylmethoxamine (IMA; CAS 550-53-8) is a β-adrenergic receptor antagonist with the chemical formula C₁₄H₂₃NO₃ . Structurally, it features an isopropyl group attached to a methoxamine backbone. Pharmacologically, IMA exhibits tissue-specific β-blocking activity, particularly in the rat uterus, but lacks significant effects on cardiac β-receptors in vivo . Notably, IMA is metabolized in vivo to methoxamine, a compound with α-adrenergic agonist properties and residual β-blocking activity . This metabolic conversion underpins its pharmacological profile, distinguishing it from structurally related analogs.

Properties

IUPAC Name |

1-(2,5-dimethoxyphenyl)-2-(propan-2-ylamino)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO3/c1-9(2)15-10(3)14(16)12-8-11(17-4)6-7-13(12)18-5/h6-10,14-16H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZXKGCIDSYWQIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(C)C(C1=C(C=CC(=C1)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

61-15-4 (hydrochloride) | |

| Record name | Isopropylmethoxamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70970362 | |

| Record name | 1-(2,5-Dimethoxyphenyl)-2-[(propan-2-yl)amino]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70970362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550-53-8 | |

| Record name | 2,5-Dimethoxy-α-[1-[(1-methylethyl)amino]ethyl]benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=550-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropylmethoxamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,5-Dimethoxyphenyl)-2-[(propan-2-yl)amino]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70970362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ISOPROPYLMETHOXAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82Q763925W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Isopropylmethoxamine can be synthesized through several methods. One common approach involves the reaction of isopropylamine with methoxyacetone under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure optimal yield.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants. The use of advanced purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-Isopropylmethoxamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler amines.

Substitution: this compound can participate in substitution reactions, where the methoxy group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Conditions for substitution reactions vary depending on the desired product, but typically involve the use of strong acids or bases.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce simpler amines.

Scientific Research Applications

Pharmacological Properties

N-Isopropylmethoxamine is primarily recognized for its effects on the adrenergic system. It acts as an antagonist to certain metabolic effects induced by catecholamines, such as epinephrine, thereby influencing cardiovascular responses. This property allows it to be studied in contexts where modulation of blood pressure and heart rate is critical .

Cardiovascular Research

This compound has been investigated for its ability to block the metabolic effects of catecholamines in the cardiovascular system. This action can be beneficial in conditions where excessive catecholamine activity contributes to adverse cardiovascular outcomes, such as hypertension or arrhythmias .

Neurological Studies

Research indicates that this compound may play a role in modulating neurotransmitter systems, particularly in relation to serotonin and glutamate pathways. Its potential use as a neuroprotective agent is under investigation, especially concerning conditions like depression and anxiety disorders .

Animal Studies

In animal models, this compound has demonstrated the ability to influence behavioral outcomes related to drug reinforcement and abuse potential. For instance, studies comparing it with methamphetamine indicated that while it exhibits some reinforcing properties, its overall efficacy as a stimulant is lower than that of methamphetamine .

Mechanistic Insights

Recent studies have explored the mechanisms through which this compound exerts its effects. It has been shown to interact with various neurotransmitter systems, potentially affecting both serotonergic and glutamatergic pathways, which are critical in mood regulation and cognitive function .

Case Studies

Mechanism of Action

The mechanism of action of N-Isopropylmethoxamine involves its interaction with specific molecular targets. It is known to act as a beta-adrenergic blocker, which means it can inhibit the action of certain neurotransmitters on beta-adrenergic receptors. This action is stereospecific, meaning that different isomers of the compound may have different effects .

Comparison with Similar Compounds

Butoxamine

Butoxamine, a tert-butyl analog of methoxamine, demonstrates β₂-adrenoceptor selectivity, preferentially blocking vascular and uterine smooth muscle responses over cardiac β₁-receptors . In the isolated rat uterus, both IMA and butoxamine inhibit catecholamine-induced relaxation comparably to DCI and pronethalol .

Dichloroisoproterenol (DCI) and Pronethalol

DCI and pronethalol are non-selective β-blockers with superior potency to IMA in cardiac tissues. In isolated rabbit and turtle hearts, DCI and pronethalol effectively blocked epinephrine-induced positive inotropic effects, whereas IMA exhibited weak activity . DCI also reversed vasodilator responses in dogs, a property absent in IMA . These differences highlight the impact of structural modifications (e.g., dichloro groups in DCI, naphthyl groups in pronethalol) on β-receptor affinity and tissue penetration.

INPEA and BNPEA

INPEA (N-isopropyl-p-nitrophenylethanolamine) and BNPEA (N-butyl analog) are β-blockers with varying cardiac efficacy. INPEA showed stronger blockade of cardiac β-receptors than IMA or BNPEA in rabbit heart studies, suggesting that the p-nitrophenyl group enhances myocardial binding . Conversely, IMA’s weak cardiac activity underscores its preference for non-cardiac tissues like the uterus.

Methoxamine

As the primary metabolite of IMA, methoxamine acts as an α-adrenergic agonist with residual β-blocking effects . This dual activity contrasts with IMA’s pure β-antagonism in vitro, illustrating how metabolism can alter pharmacological outcomes.

Tissue-Specific Activity and Receptor Subtypes

IMA’s β-blocking effects are highly tissue-dependent. In the anesthetized dog, IMA failed to inhibit cardiac or intestinal β-receptor responses but selectively reversed catecholamine-induced vasodilation . Conversely, in the rat uterus—a tissue postulated to express a unique β-receptor subtype—IMA, DCI, and butoxamine exhibited equivalent potency . This dichotomy suggests either:

Receptor heterogeneity : Rat uterine β-receptors may belong to a distinct subclass sensitive to IMA and butoxamine.

Tissue-specific drug distribution : Structural features of IMA may limit its access to cardiac receptors .

Biological Activity

N-Isopropylmethoxamine (IMA) is a compound that has garnered attention for its unique biological activities and potential therapeutic applications. This article delves into its mechanisms of action, metabolic pathways, and physiological effects, supported by case studies and research findings.

Overview of this compound

This compound is a derivative of methoxamine, primarily known for its role as a vasoconstrictor. Unlike methoxamine, this compound does not act as an alpha-agonist but exhibits similar effects in vivo due to its metabolic conversion to methoxamine in the body .

The biological activity of this compound can be attributed to several mechanisms:

- Cyclic AMP Modulation : IMA influences cyclic adenosine monophosphate (cAMP) levels, which are crucial mediators in various signaling pathways. Studies indicate that IMA can enhance the myocardial effects of catecholamines by increasing cAMP levels in cardiac tissues .

- Inhibition of Lipid Mobilization : Research has shown that administration of IMA significantly reduces fasting plasma free fatty acids (FFA) in both canine and human subjects, suggesting a role in lipid metabolism regulation .

Case Studies and Research Findings

Several studies have explored the effects and applications of this compound:

Case Study 1: Cardiovascular Effects

A study involving conscious dogs demonstrated that IMA administration led to marked reductions in plasma FFA levels. This indicates potential therapeutic implications for conditions characterized by elevated lipid levels, such as obesity and metabolic syndrome .

Case Study 2: Cyclic AMP Interaction

In experimental setups using frog ventricles, researchers observed that IMA could not dissociate the positive inotropic effects of epinephrine and norepinephrine from increased myocardial cAMP levels. This underscores IMA's role as a glycogenolytic blocking agent, which may have implications for heart failure management .

Comparative Table of Biological Activities

| Activity | This compound | Methoxamine |

|---|---|---|

| Alpha Agonist Activity | No | Yes |

| cAMP Level Modulation | Yes | Yes |

| Lipid Mobilization Inhibition | Yes | Limited |

| Vasoconstriction | Moderate | Strong |

Metabolic Fate

The metabolic processing of this compound is crucial for its biological activity. Research indicates that only about 2% of the administered dose is excreted unchanged, highlighting the compound's extensive metabolism within the body . This metabolic conversion is essential for its pharmacological efficacy.

Q & A

Q. What are the established synthetic routes for N-Isopropylmethoxamine, and how do reaction conditions influence yield?

this compound is typically synthesized via nucleophilic substitution or reductive amination. For nucleophilic substitution, methoxamine reacts with isopropyl halides under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Yield optimization requires precise control of stoichiometry, solvent polarity, and temperature . Characterization via ¹H/¹³C NMR and HPLC (≥95% purity) is critical to confirm structure and purity. Reductive amination routes may employ NaBH₃CN or H₂/Pd-C, with pH adjustments (7.0–7.5) to stabilize intermediates .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, CDCl₃) to identify methoxy (-OCH₃) and isopropyl groups (δ 1.0–1.2 ppm for -CH(CH₃)₂).

- High-Performance Liquid Chromatography (HPLC): C18 column, mobile phase (acetonitrile/water, 70:30), UV detection at 254 nm for purity assessment .

- Mass Spectrometry (MS): ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, logP) of this compound?

Cross-validate data using multiple sources (e.g., PubChem, MedChemExpress) and replicate experimental conditions. For solubility, perform shake-flask assays in buffered solutions (pH 7.4) at 25°C. LogP values can vary due to measurement methods (HPLC vs. shake-flask); report method-specific details to ensure reproducibility .

Advanced Research Questions

Q. What experimental design strategies mitigate batch-to-batch variability in this compound synthesis?

- DoE (Design of Experiments): Use factorial designs to evaluate interactions between variables (e.g., temperature, solvent ratio).

- In-line Analytics: Implement PAT (Process Analytical Technology) like FTIR for real-time monitoring of reaction progression .

- Statistical Control: Apply ANOVA to identify significant factors (p < 0.05) contributing to variability .

Q. How can researchers resolve contradictions in pharmacological data (e.g., conflicting EC₅₀ values) across studies?

- Meta-Analysis: Aggregate data from primary literature, noting assay conditions (cell lines, incubation time). For example, EC₅₀ discrepancies in receptor binding assays may arise from differences in cell membrane preparation (e.g., HEK293 vs. CHO cells) .

- Dose-Response Repetition: Conduct triplicate experiments with internal controls (e.g., reference agonists/antagonists) to validate potency .

Q. What methodologies optimize this compound’s stability under physiological conditions for in vivo studies?

- Forced Degradation Studies: Expose the compound to stress conditions (40°C/75% RH, acidic/basic pH) and analyze degradation products via LC-MS .

- Formulation Strategies: Use cyclodextrin complexes or lipid nanoparticles to enhance plasma stability. Validate with pharmacokinetic profiling (Cmax, t½) in rodent models .

Q. How should researchers design a robust structure-activity relationship (SAR) study for this compound derivatives?

- Scaffold Modification: Systematically vary substituents (e.g., methoxy group position, isopropyl chain length) and assess bioactivity.

- Computational Modeling: Perform docking studies (AutoDock Vina) to predict binding affinity to target receptors (e.g., adrenergic receptors) .

- Data Correlation: Use Pearson’s r to link electronic (Hammett σ) or steric parameters (Taft Es) with IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.